kobe2602

Catalog No.
S548386
CAS No.
M.F
C14H9F4N5O4S
M. Wt
419.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
kobe2602

Product Name

kobe2602

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-(4-fluorophenyl)thiourea

Molecular Formula

C14H9F4N5O4S

Molecular Weight

419.31 g/mol

InChI

InChI=1S/C14H9F4N5O4S/c15-8-1-3-9(4-2-8)19-13(28)21-20-12-10(22(24)25)5-7(14(16,17)18)6-11(12)23(26)27/h1-6,20H,(H2,19,21,28)

InChI Key

NNPBSITXCGPXJC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F

Solubility

Soluble in DMSO, not in water

Synonyms

Kobe2602; Kobe 2602; Kobe-2602.

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F

Description

The exact mass of the compound 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-(4-fluorophenyl)hydrazinecarbothioamide is 419.03114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Activity Against Ebola Virus

Specific Scientific Field: Virology and antiviral drug development.

Summary of the Application: Kobe2602 has been investigated for its potential to inhibit the transcription and replication of Ebola viruses (EBOV) EBOV causes hemorrhagic fever in humans with high morbidity and fatalityKobe2602 emerged as a lead compound due to its ability to disrupt the interaction between the viral protein VP30 and nucleoprotein (NP), which is crucial for EBOV RNA synthesis and propagation .

Experimental Procedures:
Results and Outcomes:

Ras-Raf Interaction Inhibition

Specific Scientific Field: Cancer research and signal transduction pathways.

Summary of the Application: Kobe2602 is a novel small-molecule compound that inhibits the interaction between Ras and Raf proteins. Ras-Raf signaling plays a critical role in cell proliferation and cancer progression. Kobe2602 disrupts this interaction, making it a potential therapeutic target for cancer treatment .

Experimental Procedures:
Results and Outcomes:

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

419.03113761 g/mol

Monoisotopic Mass

419.03113761 g/mol

Heavy Atom Count

28

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Shima F, Yoshikawa Y, Ye M, Araki M, Matsumoto S, Liao J, Hu L, Sugimoto T, Ijiri Y, Takeda A, Nishiyama Y, Sato C, Muraoka S, Tamura A, Osoda T, Tsuda K, Miyakawa T, Fukunishi H, Shimada J, Kumasaka T, Yamamoto M, Kataoka T. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction. Proc Natl Acad Sci U S A. 2013 May 14;110(20):8182-7. doi: 10.1073/pnas.1217730110. Epub 2013 Apr 29. PubMed PMID: 23630290; PubMed Central PMCID: PMC3657810.
2: Shima F, Yoshikawa Y, Matsumoto S, Kataoka T. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction. Enzymes. 2013;34 Pt. B:1-23. doi: 10.1016/B978-0-12-420146-0.00001-9. Epub 2013 Nov 7. Review. PubMed PMID: 25034098.

Explore Compound Types